molecular formula C11H12N2O B3041562 5-(1-phenoxyethyl)-1H-pyrazole CAS No. 321998-96-3

5-(1-phenoxyethyl)-1H-pyrazole

Cat. No. B3041562
CAS RN: 321998-96-3
M. Wt: 188.23 g/mol
InChI Key: NLJDPJOZCWCBSP-UHFFFAOYSA-N
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Description

“5-(1-phenoxyethyl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important bioactive compounds . The compound also contains a phenoxyethyl group, which is a combination of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and an ethoxy group (an oxygen atom bonded to two carbon atoms).


Synthesis Analysis

The synthesis of pyrazole derivatives usually involves the reaction of hydrazines with 1,3-diketones . The phenoxyethyl group could potentially be introduced through a substitution reaction, but the exact method would depend on the specific conditions and reactants used.


Chemical Reactions Analysis

Pyrazole compounds can participate in various chemical reactions, particularly those involving the nitrogen atoms in the ring . The phenoxyethyl group could also potentially participate in reactions, particularly those involving the oxygen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Pyrazole compounds are generally stable and have relatively high melting points .

Scientific Research Applications

Tautomerism and Structural Analysis

Pyrazole derivatives exhibit unique structural properties such as tautomerism, which is essential for understanding their chemical behavior and potential applications. The study by Cornago et al. (2009) on NH-pyrazoles reveals insights into the tautomerism of these compounds, which could have implications for the development of new materials and molecules with specific desired properties (Cornago et al., 2009).

Synthesis and Chemical Reactions

The synthesis of azoic compounds from pyrazole derivatives, as explored by Nițu et al. (2008), demonstrates the chemical versatility of pyrazoles and their potential use in creating complex heterocyclic systems, which are important in pharmaceutical chemistry and material science (Nițu et al., 2008).

Biological Activity and Drug Development

Research on pyrazole derivatives as potential antiproliferative agents, as conducted by Ananda et al. (2017), showcases the significance of these compounds in the search for new therapeutic agents, especially in cancer treatment (Ananda et al., 2017).

Material Science and Corrosion Inhibition

Lgaz et al. (2020) investigated the use of pyrazoline derivatives in corrosion inhibition for mild steel in acidic solutions, indicating the potential of pyrazole derivatives in industrial applications, particularly in enhancing material durability and lifespan (Lgaz et al., 2020).

Molecular Electronics and Sensor Development

The creation of novel pyrazoline derivatives as fluorescent chemosensors for metal ion detection, as reported by Khan (2020), highlights the application of pyrazole derivatives in developing advanced sensors and electronic materials (Khan, 2020).

properties

IUPAC Name

5-(1-phenoxyethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(11-7-8-12-13-11)14-10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJDPJOZCWCBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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